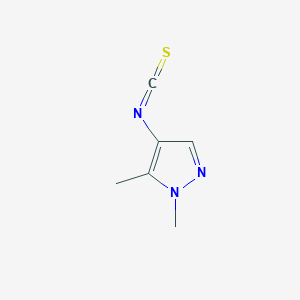![molecular formula C23H28ClN3O5S2 B2907860 3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216904-05-0](/img/structure/B2907860.png)
3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound's unique structure, involving a benzothiazole ring and a morpholinoethyl group, suggests interesting biochemical interactions and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride typically involves multi-step organic reactions.
Formation of the Benzothiazole Ring: : Starting with an appropriate aniline derivative, the benzothiazole ring is formed through cyclization reactions with sulfur and other reagents.
Attachment of the Ethylsulfonyl Group: : This step involves the reaction of the benzothiazole derivative with ethylsulfonyl chloride in the presence of a base.
Formation of the Benzamide Moiety: : The benzamide structure is introduced through an acylation reaction with a corresponding acid chloride or anhydride.
Attachment of the Morpholinoethyl Group: : Finally, the morpholinoethyl group is introduced via a nucleophilic substitution reaction using a morpholine derivative.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale with optimized conditions to enhance yield and purity. Advanced techniques like flow chemistry and process intensification are often employed to improve efficiency.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfonyl group, leading to sulfoxides and sulfones.
Reduction: : Reduction of the nitro groups, if any, can lead to the formation of corresponding amines.
Substitution: : The aromatic rings may undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a palladium catalyst can be used.
Substitution: : Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are typical.
Major Products Formed
Oxidation: : Sulfoxides, sulfones
Reduction: : Amines
Substitution: : Nitro derivatives, halogenated derivatives, sulfonated derivatives
科学研究应用
Chemistry
The unique structure of 3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride makes it a valuable intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology
In biology, this compound can act as a probe to study the function and interaction of various biomolecules, given its ability to interact with specific proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical agent due to its interaction with biological targets, which may lead to the development of new drugs.
Industry
Industrially, it might be used in the synthesis of more complex molecules for applications in materials science, such as the development of new polymers or dyes.
作用机制
Molecular Targets and Pathways
The mechanism of action of 3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride likely involves interaction with specific proteins or enzymes, inhibiting or modifying their activity. This compound may interfere with signaling pathways or enzyme functions due to its structural similarity to natural substrates or inhibitors.
相似化合物的比较
Similar Compounds
3-(Methylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide
3-(Ethylsulfonyl)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide
3-(Ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-ethylbenzamide
Uniqueness
The presence of the ethylsulfonyl group and the 5-methoxybenzothiazole ring makes 3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride distinct. These functional groups contribute to its specific reactivity and potential biological activity, distinguishing it from similar compounds.
This compound offers intriguing possibilities in various scientific fields due to its complex structure and potential interactions. Whether in organic synthesis, biological research, or pharmaceutical development, this compound stands out as a significant compound worthy of further exploration.
属性
IUPAC Name |
3-ethylsulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2.ClH/c1-3-33(28,29)19-6-4-5-17(15-19)22(27)26(10-9-25-11-13-31-14-12-25)23-24-20-16-18(30-2)7-8-21(20)32-23;/h4-8,15-16H,3,9-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKWSOSQELCADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC(=C4)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(1-benzofuran-2-yl)propyl]acetamide](/img/structure/B2907778.png)


![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride](/img/structure/B2907783.png)

![2-amino-3-(4-methylbenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2907788.png)

![6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2907790.png)

![6-(3-fluorophenyl)-2-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2907792.png)


![2-{[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2907797.png)
![ethyl 4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2907798.png)
